molecular formula C9H9ClFNO B13144079 (S)-6-Chloro-8-fluorochroman-4-amine

(S)-6-Chloro-8-fluorochroman-4-amine

Cat. No.: B13144079
M. Wt: 201.62 g/mol
InChI Key: OIVYNUIVZGGTAZ-QMMMGPOBSA-N
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Description

(S)-6-Chloro-8-fluorochroman-4-amine is a chiral compound that belongs to the class of chroman derivatives. Chroman derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. The presence of chlorine and fluorine atoms in the structure of this compound enhances its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-6-Chloro-8-fluorochroman-4-amine typically involves the following steps:

    Starting Material: The synthesis begins with a suitable chroman precursor.

    Halogenation: Introduction of chlorine and fluorine atoms into the chroman ring through halogenation reactions.

    Amination: Conversion of the halogenated chroman to the amine derivative using amination reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Large-Scale Halogenation: Using halogenating agents like chlorine gas or fluorine gas under controlled conditions.

    Catalytic Amination: Employing catalysts to facilitate the amination process, ensuring high yield and purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound to its reduced forms.

    Substitution: The compound can participate in substitution reactions, where the chlorine or fluorine atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents such as nucleophiles (e.g., amines, thiols) under basic or acidic conditions.

Major Products:

    Oxidation Products: Oxides of this compound.

    Reduction Products: Reduced forms of the compound.

    Substitution Products: Derivatives with substituted functional groups.

Scientific Research Applications

(S)-6-Chloro-8-fluorochroman-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-6-Chloro-8-fluorochroman-4-amine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological pathways.

    Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

    6-Chloro-8-fluorochroman-4-amine: Lacks the chiral center.

    6-Chloro-8-fluorochroman-4-carboxylic acid: Contains a carboxylic acid group instead of an amine.

    6-Chloro-8-fluorochroman-4-ol: Contains a hydroxyl group instead of an amine.

Uniqueness: (S)-6-Chloro-8-fluorochroman-4-amine is unique due to its chiral nature and the presence of both chlorine and fluorine atoms, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C9H9ClFNO

Molecular Weight

201.62 g/mol

IUPAC Name

(4S)-6-chloro-8-fluoro-3,4-dihydro-2H-chromen-4-amine

InChI

InChI=1S/C9H9ClFNO/c10-5-3-6-8(12)1-2-13-9(6)7(11)4-5/h3-4,8H,1-2,12H2/t8-/m0/s1

InChI Key

OIVYNUIVZGGTAZ-QMMMGPOBSA-N

Isomeric SMILES

C1COC2=C([C@H]1N)C=C(C=C2F)Cl

Canonical SMILES

C1COC2=C(C1N)C=C(C=C2F)Cl

Origin of Product

United States

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